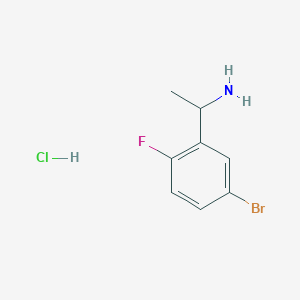

1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride

Description

1-(5-Bromo-2-fluorophenyl)ethanamine hydrochloride is a halogenated aromatic amine salt with the molecular formula C₈H₁₀BrClFN and a molecular weight of 254.53 g/mol . The compound features a bromine atom at the para position (C5) and a fluorine atom at the ortho position (C2) on the phenyl ring, attached to an ethanamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNUPFARYIMUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride typically involves multiple steps, including the introduction of bromine and fluorine atoms to the phenyl ring and the subsequent formation of the ethanamine group. One common synthetic route involves the bromination and fluorination of a phenyl precursor, followed by the reaction with ethanamine to form the desired compound. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride has shown promise in several pharmaceutical contexts:

- Neuroactive Properties : It is being investigated as a lead compound for developing new antidepressants or neuroprotective agents due to its ability to modulate neurotransmitter systems. The presence of halogen substituents enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

- Drug Development : Ongoing research is focused on its interactions with various biological targets, which could lead to novel therapeutic strategies for treating mood disorders and neurodegenerative diseases.

Biological Research

The compound's interactions with biological systems are of significant interest:

- Enzyme Inhibition : Studies indicate that it may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, which could have implications for conditions such as depression and anxiety.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, influencing cellular signaling pathways that are critical in pharmacology.

Organic Chemistry

In organic synthesis, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : It can be used to synthesize more complex organic compounds through various reactions, including substitution and coupling reactions.

Case Study 1: Neuropharmacological Effects

A study published in Molecules investigated the neuropharmacological effects of compounds similar to this compound. Researchers found that these compounds could significantly modulate serotonin levels in vitro, suggesting potential applications in treating mood disorders. The study utilized liquid chromatography-mass spectrometry to analyze the metabolic pathways of these compounds in human hepatocytes, providing insights into their pharmacokinetics and safety profiles .

Case Study 2: Anticancer Properties

Another research project focused on the anticancer properties of halogenated phenethylamines. The findings indicated that structurally related compounds exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of halogen substituents in enhancing the binding affinity of these compounds to cancer-related targets, paving the way for further exploration of their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. This compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in halogen type, substituent positions, and stereochemistry:

Key Observations:

Halogen Substitution: Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine .

Stereochemistry: Enantiomers like (R)- and (S)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride exhibit distinct biological activities due to chiral recognition in biological systems .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is soluble in polar solvents, facilitating formulation in drug delivery systems .

- Stability : Electron-withdrawing groups (Br, F) on the phenyl ring enhance stability against oxidative degradation compared to electron-donating substituents (e.g., methoxy groups in 2C-B derivatives) .

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related compounds:

- Receptor Binding : Analogs like 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) act as serotonin receptor agonists, suggesting halogenated ethanamines may target CNS receptors .

- HSP90 Inhibition : Indole-based ethanamine derivatives (e.g., Tryptamine hydrochloride) inhibit HSP90 via hydrogen bonding to residues like GLU527 and TYR604 . The target compound’s bromo and fluoro substituents could similarly modulate protein interactions.

Biological Activity

1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride, also known by its CAS number 1228565-59-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 218.066 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 239.8 ± 25.0 °C |

| Flash Point | 98.8 ± 23.2 °C |

| LogP | 2.19 |

These properties suggest that the compound has moderate lipophilicity, which may influence its bioactivity by enhancing membrane permeability and receptor binding affinity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly neurotransmitter receptors and enzymes. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and stability in biological systems, allowing it to modulate neurotransmitter systems effectively.

Interaction with Receptors

Research indicates that compounds similar to this compound often exhibit activities linked to neurotransmitter modulation. These interactions can lead to various pharmacological effects, including:

- Dopaminergic activity : Potential influence on dopamine receptors.

- Serotonergic activity : Modulation of serotonin pathways, which may impact mood and anxiety disorders.

- Adrenergic activity : Possible interaction with adrenergic receptors involved in the fight-or-flight response.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of halogenated phenyl amines on cancer cell lines. For instance, a study comparing various derivatives found that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.76 |

| Reference Compound (Doxorubicin) | MCF-7 | 0.58 |

| Other Derivative | U-937 | 0.11 |

These results indicate that the compound may act as a potent anticancer agent, potentially through apoptosis induction pathways.

Neuropharmacological Effects

Given the structural similarities to known neurotransmitter modulators, the compound's potential role in treating neurological disorders has been investigated. Its ability to penetrate the blood-brain barrier due to its lipophilic nature suggests a promising avenue for further research in neuropharmacology.

Case Studies

Case Study 1: Neuroprotective Effects

A recent study examined the neuroprotective effects of halogenated phenyl compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

Case Study 2: Antidepressant-Like Effects

Another investigation focused on the antidepressant-like effects of similar compounds in rodent models. The findings suggested that these compounds could enhance serotonin levels in the brain, indicating potential use in treating depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.